molecular formula C25H26FN3O4S B11213628 4-fluoro-3-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)-N-(o-tolyl)benzamide

4-fluoro-3-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)-N-(o-tolyl)benzamide

Cat. No.: B11213628
M. Wt: 483.6 g/mol
InChI Key: YSIWTXLDNBAIMT-UHFFFAOYSA-N
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Description

4-fluoro-3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(2-methylphenyl)benzamide is an organic compound with a complex structure that includes a fluorine atom, a methoxyphenyl group, a piperazine ring, and a sulfonyl group

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

4-fluoro-3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(2-methylphenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-fluoro-3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(2-methylphenyl)benzamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, inhibiting their activity and thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds include other benzamide derivatives and piperazine-containing molecules. Compared to these compounds, 4-fluoro-3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(2-methylphenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:

This compound’s unique structure allows for specific interactions with biological targets, making it a valuable molecule for research and development in various scientific fields.

Properties

Molecular Formula

C25H26FN3O4S

Molecular Weight

483.6 g/mol

IUPAC Name

4-fluoro-3-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-N-(2-methylphenyl)benzamide

InChI

InChI=1S/C25H26FN3O4S/c1-18-7-3-4-8-21(18)27-25(30)19-11-12-20(26)24(17-19)34(31,32)29-15-13-28(14-16-29)22-9-5-6-10-23(22)33-2/h3-12,17H,13-16H2,1-2H3,(H,27,30)

InChI Key

YSIWTXLDNBAIMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4OC

Origin of Product

United States

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